molecular formula C16H14ClNO4S B2878301 2-Chloro-3-(4-methylphenyl)quinoline; sulfuric acid CAS No. 318951-86-9

2-Chloro-3-(4-methylphenyl)quinoline; sulfuric acid

Cat. No. B2878301
CAS RN: 318951-86-9
M. Wt: 351.8
InChI Key: OHNVWDNZOIYYEU-UHFFFAOYSA-N
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Description

2-Chloro-3-(4-methylphenyl)quinoline is a quinoline derivative . Quinoline is a heterocyclic aromatic compound with a double-ring structure containing a benzene ring fused with a pyridine moiety . It has a wide range of applications in medicinal and synthetic organic chemistry .


Synthesis Analysis

The synthesis of 2-chloroquinoline-3-carbaldehydes, which are related to 2-Chloro-3-(4-methylphenyl)quinoline, has been described in the literature . The Meth-Cohn synthesis using Vilsmeier reagent (DMF + POCl3 or PCl5) upon heating is one of the synthetic routes . Other synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach .


Molecular Structure Analysis

The molecular formula of 2-Chloro-3-(4-methylphenyl)quinoline is C16H12ClN . It consists of a quinoline core, which is a double-ring structure containing a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

2-Chloroquinoline-3-carbaldehyde, a related compound, can undergo substitution reaction at its 2-chloro position by treating it with phenylacetylene via PdCl2 mediation in CH3CN, triethylamine, and triphenylphosphine at 80 °C under an inert atmosphere .


Physical And Chemical Properties Analysis

The average mass of 2-Chloro-3-(4-methylphenyl)quinoline is 253.726 Da, and its monoisotopic mass is 253.065826 Da .

Scientific Research Applications

Eco-friendly Synthesis of Poly-substituted Quinolines

Sulfuric acid-modified polyethylene glycol 6000 (PEG-OSO3H) serves as an efficient, bio-degradable, and reusable catalyst for the solvent-free synthesis of poly-substituted quinolines via Friedlander synthesis. This method highlights an eco-friendly approach to synthesizing quinolines under microwave irradiation, achieving good to excellent yields in short times without solvent use, marking an important step towards green chemistry (Hasaninejad et al., 2011).

Catalytic Applications in Room Temperature Syntheses

Silica Bonded S-Sulfonic Acid (SBSSA) has been developed as a recyclable catalyst for the synthesis of quinoxaline derivatives at room temperature. This highlights the versatility of sulfuric acid derivatives in catalyzing reactions under mild conditions, which is crucial for synthesizing complex molecules efficiently and sustainably (Niknam et al., 2009).

Polymer-bound Sulfonic Acid Promoting Synthesis

The use of polymer-bound sulfonic acid has been shown to effectively promote the Friedlander synthesis of quinolines, demonstrating the role of sulfuric acid derivatives in facilitating polymer-supported synthesis methods. This technique leverages the benefits of solid-phase synthesis, including ease of product purification and catalyst reuse, which are important for industrial applications (Maleki et al., 2015).

Antimicrobial and Biological Activity

Research on 2-chloro-4-methylquinolines has shown their potential in forming sulfur-containing derivatives with significant biological activities, such as antitumor, analgesic, and antimicrobial properties. These studies underline the importance of quinoline and sulfur compounds in the development of new therapeutic agents (Aleksanyan & Hambardzumyan, 2014).

Fluorescent Probes and Photonic Applications

The synthesis of quinoline derivatives has been explored for creating fluorescent probes, demonstrating the application of these compounds in material science, particularly in developing new materials with enhanced electronic and photonic properties. Such research contributes to the advancement of optical materials and sensors (Bodke et al., 2013).

properties

IUPAC Name

2-chloro-3-(4-methylphenyl)quinoline;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN.H2O4S/c1-11-6-8-12(9-7-11)14-10-13-4-2-3-5-15(13)18-16(14)17;1-5(2,3)4/h2-10H,1H3;(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHZNHBGOUJQGFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2Cl.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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